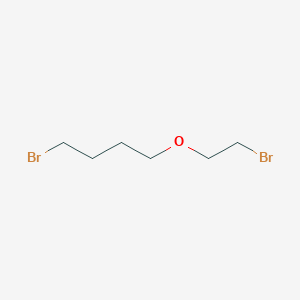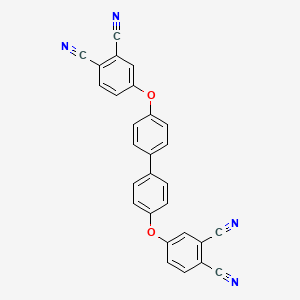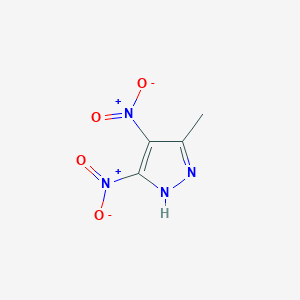
Butane, 1-bromo-4-(2-bromoethoxy)-
Overview
Description
Butane, 1-bromo-4-(2-bromoethoxy)-, also known as BBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBE is a halogenated ether that contains two bromine atoms and an ethoxy group. It is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. BBE is a versatile compound that can be synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Butane, 1-bromo-4-(2-bromoethoxy)- is not well understood, but it is believed to involve the covalent modification of cysteine residues in proteins. Butane, 1-bromo-4-(2-bromoethoxy)- contains two electrophilic bromine atoms that can react with the thiol group of cysteine residues in proteins, forming a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Butane, 1-bromo-4-(2-bromoethoxy)- has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to covalently modify cysteine residues in proteins, leading to changes in protein structure and function. This can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Advantages And Limitations For Lab Experiments
Butane, 1-bromo-4-(2-bromoethoxy)- has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods, and it is readily available from chemical suppliers. Butane, 1-bromo-4-(2-bromoethoxy)- is soluble in organic solvents, making it easy to handle in the lab. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have antitumor and antiviral activities, making it a useful tool for cancer and virology research. However, Butane, 1-bromo-4-(2-bromoethoxy)- also has some limitations. It is a toxic compound that should be handled with care, and it can react with other compounds in the lab, leading to unwanted side reactions.
Future Directions
There are several future directions for Butane, 1-bromo-4-(2-bromoethoxy)- research. One area of research is the development of Butane, 1-bromo-4-(2-bromoethoxy)- derivatives with improved selectivity and potency for cancer and viral targets. Another area of research is the use of Butane, 1-bromo-4-(2-bromoethoxy)- as a tool to study protein structure and function. Butane, 1-bromo-4-(2-bromoethoxy)- can be used to covalently modify specific cysteine residues in proteins, allowing researchers to study the effects of this modification on protein function. Additionally, Butane, 1-bromo-4-(2-bromoethoxy)- can be used to study the role of cysteine residues in disease processes. Overall, Butane, 1-bromo-4-(2-bromoethoxy)- is a promising compound with many potential applications in scientific research.
Scientific Research Applications
Butane, 1-bromo-4-(2-bromoethoxy)- has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a probe in biological studies. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have antitumor and antiviral activities, and it has been studied for its potential use in cancer therapy. Butane, 1-bromo-4-(2-bromoethoxy)- has also been used as a tool to study the structure and function of proteins, as it can covalently modify cysteine residues in proteins.
properties
IUPAC Name |
1-bromo-4-(2-bromoethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-2-5-9-6-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBFBPJKGLUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499044 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethoxy)butane | |
CAS RN |
39616-54-1 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)





![Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate](/img/structure/B3052147.png)
![Ethanol, 2-[(2-chloroethyl)amino]-](/img/structure/B3052149.png)

![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3052153.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)